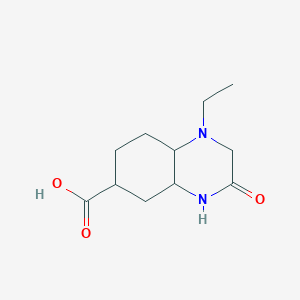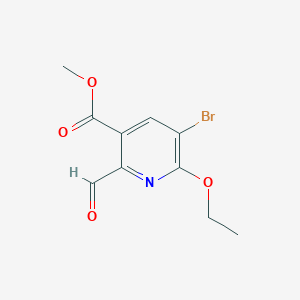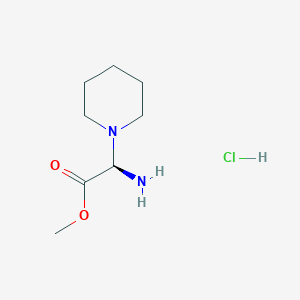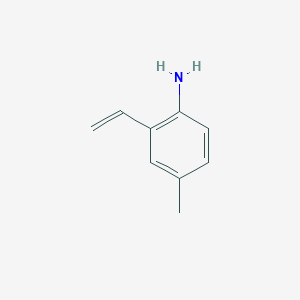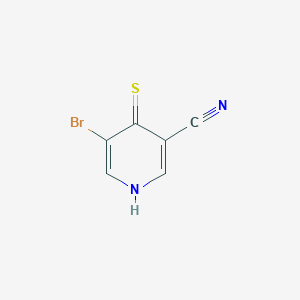
3-Pentylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentylazetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are part of a broader family of saturated nitrogen heterocycles. These compounds are particularly interesting due to their unique structural properties, which include significant ring strain and stability .
Preparation Methods
The synthesis of azetidines, including 3-Pentylazetidine, can be achieved through various methods. One common strategy involves the intramolecular cyclization of open-chain structures . Another method is the reduction of readily available 2-azetidinones . Additionally, the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is an efficient way to synthesize functionalized azetidines .
Chemical Reactions Analysis
Azetidines, including 3-Pentylazetidine, undergo various chemical reactions due to their ring strain. These reactions include oxidation, reduction, and substitution . Common reagents used in these reactions include lithium and magnesium for metallation reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, lithiation–benzylation experiments can lead to mixtures of diastereomers .
Scientific Research Applications
3-Pentylazetidine and other azetidines have significant applications in scientific research. They are used in catalysis, stereoselective synthesis, and medicinal chemistry . Their unique structural properties make them suitable for use as building blocks in the synthesis of polyamines through anionic and cationic ring-opening polymerization . Additionally, azetidines are used in the development of antibacterial and antimicrobial coatings, CO2 adsorption materials, and non-viral gene transfection agents .
Mechanism of Action
The mechanism of action of 3-Pentylazetidine involves its interaction with molecular targets and pathways. The ring strain in azetidines contributes to their reactivity, allowing them to participate in various chemical reactions . The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in catalysis or medicinal chemistry.
Comparison with Similar Compounds
3-Pentylazetidine can be compared with other similar compounds, such as aziridines and other azetidines. Aziridines are three-membered nitrogen-containing heterocycles, while azetidines are four-membered . The additional ring strain in azetidines makes them more stable and reactive compared to aziridines . Other similar compounds include 3-bromoazetidines and 3-azidoazetidines, which can undergo various substitution reactions to form different functionalized azetidines .
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
3-pentylazetidine |
InChI |
InChI=1S/C8H17N/c1-2-3-4-5-8-6-9-7-8/h8-9H,2-7H2,1H3 |
InChI Key |
QZSXKWVMVLPQAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


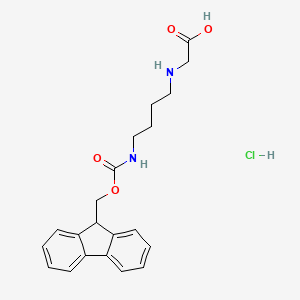
![N'-[9-[(2R,3R,5S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13011749.png)
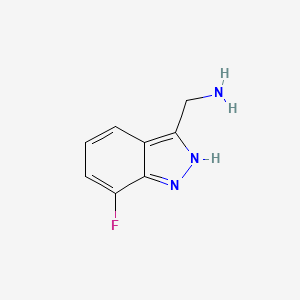
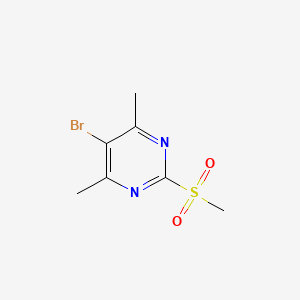
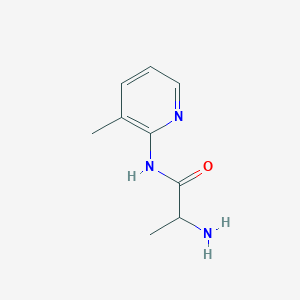
![7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one](/img/structure/B13011777.png)
![tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011786.png)
![5,7-Dihydrofuro[3,4-b]pyrazin-2-amine](/img/structure/B13011787.png)
